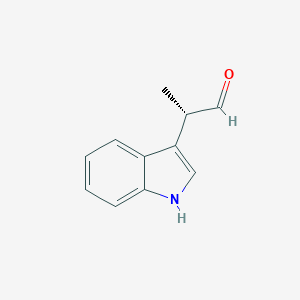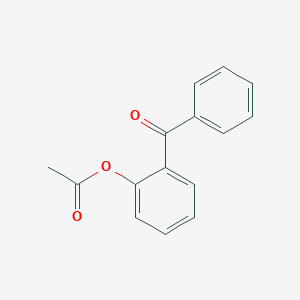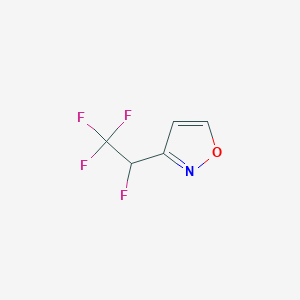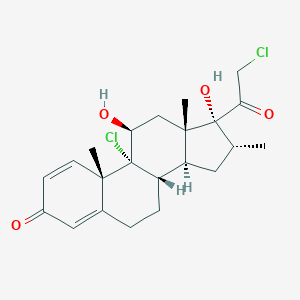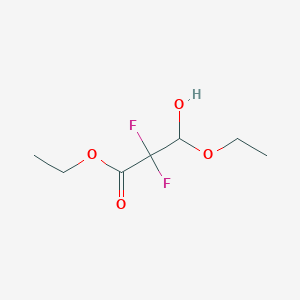![molecular formula C10H9ClO2 B142241 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) CAS No. 125476-35-9](/img/structure/B142241.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) is a chemical compound that has been used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) is not fully understood. However, it is believed to act as a reactive intermediate in chemical reactions, which can lead to the formation of new compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) have not been extensively studied. However, it has been reported to have cytotoxic activity against cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) in lab experiments is its reactivity, which can lead to the formation of new compounds. However, one limitation is its cytotoxicity, which can make it difficult to work with.
Orientations Futures
There are several future directions for the use of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) in scientific research. One direction is the synthesis of new compounds with potential biological activity. Another direction is the study of its mechanism of action and its effects on different cell types. Additionally, its potential as a reagent in the synthesis of natural products and biologically active compounds can be further explored.
Méthodes De Synthèse
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) can be synthesized by the reaction of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid with thionyl chloride followed by methanolysis. This method was first reported by K. C. Nicolaou and co-workers in 1978.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) has been used in scientific research for various purposes. It has been used as a reagent in the synthesis of natural products, such as the synthesis of (-)-cylindricine C, a cytotoxic alkaloid isolated from marine sponges. It has also been used as a starting material for the synthesis of biologically active compounds, such as the synthesis of a series of potent and selective dopamine D3 receptor antagonists.
Propriétés
Numéro CAS |
125476-35-9 |
|---|---|
Nom du produit |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) |
Formule moléculaire |
C10H9ClO2 |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
7-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
Clé InChI |
RHVGUFLYXAPGKN-UHFFFAOYSA-N |
SMILES |
COC1(CC2=CC=CC=C21)C(=O)Cl |
SMILES canonique |
COC1(CC2=CC=CC=C21)C(=O)Cl |
Synonymes |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
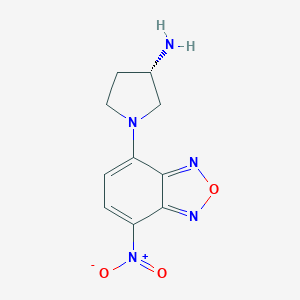

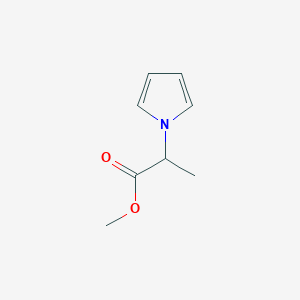

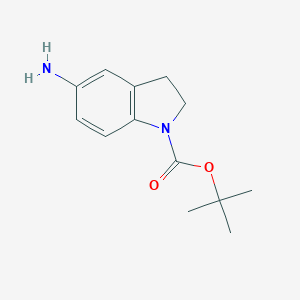
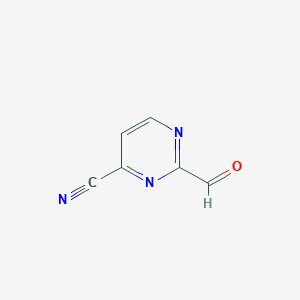
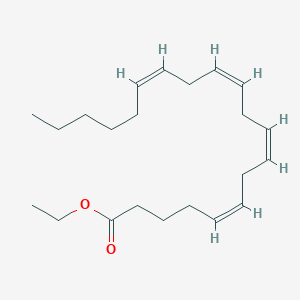
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
